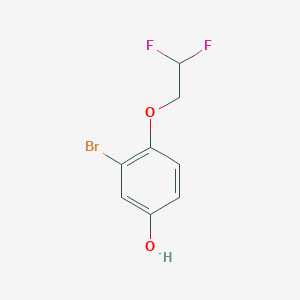

3-Bromo-4-(2,2-difluoroethoxy)phenol

Description

3-Bromo-4-(2,2-difluoroethoxy)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a 2,2-difluoroethoxy group at the 4-position of the benzene ring. The phenol group (-OH) at the para position relative to bromine imparts acidity, while the electron-withdrawing difluoroethoxy group influences its electronic properties and stability. This compound is structurally relevant in pharmaceutical and materials chemistry, particularly in designing fluorinated bioactive molecules .

Properties

Molecular Formula |

C8H7BrF2O2 |

|---|---|

Molecular Weight |

253.04 g/mol |

IUPAC Name |

3-bromo-4-(2,2-difluoroethoxy)phenol |

InChI |

InChI=1S/C8H7BrF2O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2 |

InChI Key |

ADNMZJIRZXNUOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)phenol typically involves the bromination of 4-(2,2-difluoroethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 3-Bromo-4-(2,2-difluoroethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Reduction Reactions: Products include de-brominated phenols or reduced phenolic compounds.

Scientific Research Applications

3-Bromo-4-(2,2-difluoroethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The presence of the bromine and difluoroethoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural analogs and their substituent effects:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Bromo-4-(2,2-difluoroethoxy)phenol | -Br (C3), -OCH₂CF₂H (C4), -OH (C1) | C₈H₆BrF₂O₂ | 265.04* | High acidity, enhanced stability |

| 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid | -Br (C3), -OCH₂CF₂H (C4), -COOH (C1) | C₉H₆BrF₂O₃ | 299.05 | Higher acidity (carboxylic acid) |

| Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate | -Br (C3), -OCH₂CF₂H (C4), -COOCH₃ (C1) | C₁₀H₉BrF₂O₃ | 295.09 | Ester group reduces polarity |

| 4-(3-Bromopropoxy)phenol | -Br (C3 propoxy), -OH (C4) | C₉H₁₁BrO₂ | 231.09 | Increased lipophilicity |

| 2-Fluorophenol | -F (C2), -OH (C1) | C₆H₅FO | 112.10 | Lower acidity than target compound |

*Calculated based on molecular formula.

Key Observations :

- Acidity: The target phenol exhibits higher acidity than non-fluorinated analogs (e.g., 4-(3-bromopropoxy)phenol) due to the electron-withdrawing difluoroethoxy group, which stabilizes the deprotonated form. However, its acidity is lower than carboxylic acid derivatives like 3-bromo-4-(2,2-difluoroethoxy)benzoic acid .

- Stability : The difluoroethoxy group enhances hydrolytic stability compared to ethoxy or propoxy groups, as fluorine’s electronegativity reduces susceptibility to nucleophilic attack .

- Lipophilicity: Methyl ester analogs (e.g., Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate) are less polar than phenolic or carboxylic acid derivatives, favoring membrane permeability .

Physicochemical Properties

- Solubility: The difluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to fully non-fluorinated analogs.

- Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability, as seen in related compounds like 4-(2,2-Difluoroethoxy)piperidine hydrochloride .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The difluoroethoxy motif is prevalent in bioactive molecules, such as 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazole-3-thiol, highlighting its role in drug design .

- Material Science: Fluorinated phenols are leveraged in liquid crystals and polymers due to their stability and electronic properties .

Biological Activity

3-Bromo-4-(2,2-difluoroethoxy)phenol is a phenolic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 3-Bromo-4-(2,2-difluoroethoxy)phenol is characterized by a bromine atom and a difluoroethoxy group attached to a phenolic ring. The chemical formula is . Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-4-(2,2-difluoroethoxy)phenol exhibit antimicrobial properties. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. 3-Bromo-4-(2,2-difluoroethoxy)phenol may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines .

Neuroprotective Potential

There is emerging evidence that phenolic compounds can exert neuroprotective effects. For instance, derivatives of similar phenolic structures have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. This inhibition could potentially reduce amyloid-beta accumulation in the brain .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Tested against E. coli and S. aureus; showed significant inhibition | Supports use in developing antimicrobial agents |

| Anti-inflammatory Study | Reduced TNF-alpha levels in macrophages | Indicates potential for treating inflammatory disorders |

| Neuroprotective Research | Inhibition of BACE1 activity in cellular models | Suggests potential in Alzheimer's treatment |

The biological activities of 3-Bromo-4-(2,2-difluoroethoxy)phenol can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : Disruption of bacterial cell membranes.

- Anti-inflammatory Action : Inhibition of NF-kB signaling pathways.

- Neuroprotective Mechanism : Modulation of amyloid precursor protein processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.